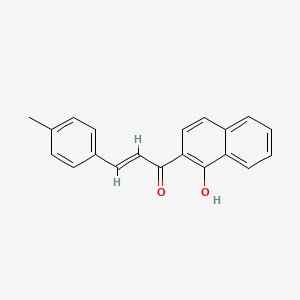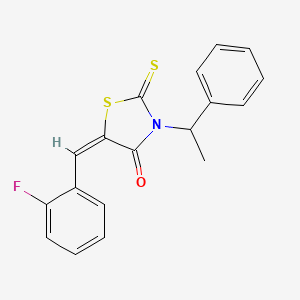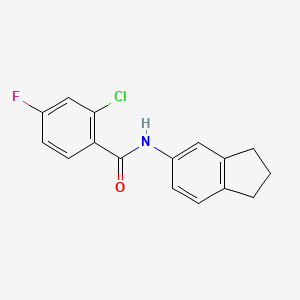![molecular formula C18H25ClN2O2 B5380748 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received FDA approval in 2015.
作用機序
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 works by irreversibly binding to the ATP-binding site of mutated EGFR, blocking its downstream signaling pathways and inhibiting cancer cell growth. It has a high selectivity for mutated EGFR, sparing normal cells from its effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has been shown to have a favorable safety profile, with minimal side effects compared to other EGFR inhibitors. It has a shorter half-life than other EGFR inhibitors, allowing for more rapid clearance from the body. 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has also been shown to have a lower incidence of skin rash, a common side effect of EGFR inhibitors.
実験室実験の利点と制限
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has been widely used in preclinical studies to investigate the mechanisms of EGFR signaling and resistance. Its selectivity for mutated EGFR allows for more specific targeting of cancer cells, reducing the risk of off-target effects. However, its irreversible binding to EGFR may limit its use in certain experiments where reversible inhibitors are required.
将来の方向性
There are several future directions for the development and use of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291. One area of research is the investigation of combination therapies with other targeted agents or immunotherapies. Another area is the development of new EGFR inhibitors that can overcome resistance to 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 and other third-generation inhibitors. Additionally, further studies are needed to understand the long-term effects of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 on patient outcomes and survival.
合成法
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 is synthesized by reacting 4-chloroaniline with 4-(methoxymethyl)-4-azaheptane-1-ol to form 4-chloro-N-(4-hydroxy-4-azaheptyl)methylaniline. This intermediate is then reacted with cyclobutanecarboxylic acid chloride to form the final product, 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291.
科学的研究の応用
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC. It has been shown to be effective in patients with EGFR mutations, particularly the T790M mutation that is resistant to first-generation EGFR inhibitors. 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide 9291 has also been studied in combination with other therapies, such as chemotherapy and immune checkpoint inhibitors.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-hydroxyazepan-4-yl)methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-15-5-3-14(4-6-15)18(8-1-9-18)16(22)21-13-17(23)7-2-11-20-12-10-17/h3-6,20,23H,1-2,7-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVMDZFPHBBJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCCNCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-(1H-tetrazol-1-yl)phenol](/img/structure/B5380666.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)




![2',5'-dimethyl-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5380711.png)
![N-isobutyl-2-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5380718.png)

![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
